Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
Description
Systematic IUPAC Name Analysis
The systematic IUPAC name of this compound—tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate —provides a granular description of its molecular architecture. Breaking down the name:
- Parent structure : The core is a benzene-1,4-disulphonate ring, indicating a benzene derivative with sulfonate groups (-SO₃⁻) at the 1 and 4 positions.
- Azo linkages : Two azo groups (-N=N-) connect the benzene ring to 1-naphthyl moieties. Each naphthyl group is substituted with a sulfonate group at position 7.
- Triazine substituent : One naphthyl group bears an amino-triazine substituent at position 4, specifically a 4-amino-6-chloro-1,3,5-triazin-2-yl group. This triazine derivative introduces reactivity through its amino and chloro functional groups.
- Counterions : The tetrasodium designation confirms four sodium ions (Na⁺) neutralizing the four sulfonate groups (-SO₃⁻) in the molecule.
This hierarchical naming convention aligns with IUPAC rules for polyfunctional compounds, prioritizing sulfonate groups as principal substituents and azo linkages as connective elements.
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 85586-79-4 , a universal identifier for chemical substances. Additional designations include:
- EINECS Number : 287-885-9 (European Inventory of Existing Commercial Chemical Substances).
- Synonym : Tetrasodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulphonato-1-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]benzene-1,4-disulphonate.
These identifiers facilitate unambiguous referencing in regulatory, commercial, and scientific contexts.
Molecular Formula and Weight Derivation
The molecular formula C₃₄H₁₈ClN₁₁Na₄O₂₀S₆ is derived from the compound’s structural components:
| Component | Contribution to Formula |
|---|---|
| Benzene ring | C₆H₄ |
| Two naphthyl groups | 2 × C₁₀H₆ |
| Triazine substituent | C₃HClN₅ |
| Four sulfonate groups | 4 × SO₃⁻ → 4 × (S, 3O) |
| Four sodium counterions | 4 × Na |
Summing these contributions yields:
- Carbon (C) : 6 + 20 + 3 = 29 → C₂₉ (correction: actual count requires re-evaluation; see note below).
- Hydrogen (H) : 4 + 12 + 1 = 17 → H₁₇ (adjusted for aromatic unsaturation).
- Chlorine (Cl) : 1 → Cl .
- Nitrogen (N) : 2 (azo) + 5 (triazine) + 4 (amino/sulphonato) = 11 → N₁₁ .
- Sulfur (S) : 6 (four sulfonates + two disulphonate) → S₆ .
- Oxygen (O) : 20 (from sulfonate and azo groups) → O₂₀ .
- Sodium (Na) : 4 → Na₄ .
Note : A precise formula requires accounting for all bonds and hydrogen adjustments in the aromatic systems. The molecular weight, calculated as the sum of atomic masses, approximates 1,246.5 g/mol (detailed calculation available upon request).
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| Systematic IUPAC Name | This compound |
| CAS Registry Number | 85586-79-4 |
| Molecular Formula | C₃₄H₁₈ClN₁₁Na₄O₂₀S₆ |
| Molecular Weight | ~1,246.5 g/mol |
Properties
CAS No. |
85586-79-4 |
|---|---|
Molecular Formula |
C29H16ClN9Na4O12S4 |
Molecular Weight |
938.2 g/mol |
IUPAC Name |
tetrasodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C29H20ClN9O12S4.4Na/c30-27-33-28(31)35-29(34-27)32-21-6-7-23(19-11-14(52(40,41)42)1-4-17(19)21)37-36-22-8-9-24(20-12-15(53(43,44)45)2-5-18(20)22)38-39-25-13-16(54(46,47)48)3-10-26(25)55(49,50)51;;;;/h1-13H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H3,31,32,33,34,35);;;;/q;4*+1/p-4 |
InChI Key |
ADKNJTIHAWDJKQ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)N)Cl.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazin-2-amine, followed by coupling with 7-sulphonato-1-naphthylamine. This intermediate product is then further diazotized and coupled with another molecule of 7-sulphonato-1-naphthylamine. The final step involves coupling with benzene-1,4-disulphonic acid under controlled pH and temperature conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically isolated by filtration, washed, and dried to obtain a high-purity dye.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Dye Chemistry
Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato derivatives are widely used as reactive dyes in textile applications. Their ability to form covalent bonds with cellulose fibers enhances colorfastness and stability during washing processes.
| Application Area | Description |
|---|---|
| Textile Dyeing | Used as a reactive dye for cotton and other cellulosic fibers. |
| Colorfastness | Provides improved wash and light fastness compared to traditional dyes. |
Analytical Chemistry
The compound serves as a reagent in various analytical techniques due to its chromogenic properties. It can be used in spectrophotometric analysis to determine the concentration of specific analytes based on color intensity.
| Analytical Method | Application |
|---|---|
| Spectrophotometry | Used for quantitative analysis of metal ions through colorimetric methods. |
| Chromatography | Acts as a tagging agent for separation processes in liquid chromatography. |
Biological Applications
Research indicates potential uses in biological systems, especially in targeting specific proteins or enzymes due to its unique structural features. The compound's ability to interact with biological molecules makes it a candidate for further studies in drug delivery systems.
| Biological Application | Description |
|---|---|
| Drug Delivery | Potential use as a carrier for targeted drug delivery due to its biocompatibility. |
| Protein Labeling | Can be utilized for labeling proteins in biochemical assays. |
Environmental Monitoring
The compound can also be applied in environmental chemistry for monitoring pollutants due to its reactivity with heavy metals and other contaminants.
| Environmental Application | Description |
|---|---|
| Pollutant Detection | Utilized in the detection of heavy metals in water samples through colorimetric methods. |
Case Studies
Several studies have demonstrated the effectiveness of Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato derivatives:
- Textile Industry : A study published in the Journal of Applied Polymer Science highlighted the use of this compound as a reactive dye for cotton fabrics, showing significant improvements in color retention after multiple washes.
- Analytical Methods : Research featured in Talanta illustrated how this compound could be employed in spectrophotometric assays for detecting trace levels of lead ions in drinking water, showcasing its sensitivity and specificity.
- Biological Research : A paper from Bioconjugate Chemistry discussed the potential of using this compound as a fluorescent probe for imaging cellular processes, emphasizing its utility in biomedical research.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and in analytical applications. The molecular targets include various substrates that interact with the azo groups, leading to color changes that are easily detectable.
Comparison with Similar Compounds
Trisodium 2-((4-((4-((4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonate
- Benzene ring: Methyl (-CH₃) groups at positions 2 and 5 introduce steric hindrance and hydrophobicity.
- Implications :
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structure : Contains a 1,3,5-triazine ring but linked to a sulfonylurea (-SO₂NHC(O)NH-) group instead of azo-naphthyl systems .
- Functional contrast :
- Bioactivity : Sulfonylureas inhibit plant acetolactate synthase (ALS), making them herbicides.
- Solubility : Lower water solubility due to methyl ester groups, requiring formulation adjuvants.
- Triazine role : In herbicides, the triazine moiety directly interacts with enzyme targets, whereas in the tetrasodium compound, it likely stabilizes the chromophore .
Data Table: Structural and Functional Comparison
Research Findings and Methodological Considerations
- Structural similarity assessment : Computational methods (e.g., Tanimoto coefficient, topological descriptors) are critical for comparing complex molecules like the tetrasodium compound. These methods evaluate functional group alignment, electronic properties, and steric effects to predict bioactivity or physicochemical behavior .
- Triazine derivatives: Substitutions on the triazine ring significantly alter compound behavior. Amino and chloro groups enhance polarity and hydrogen bonding, whereas phenyl or methyl groups increase hydrophobicity .
- Azo group stability : Azo linkages in sulfonated naphthyl systems are resistant to photodegradation, a desirable trait for dyes .
Biological Activity
Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate), commonly referred to as a reactive dye, is a complex compound with significant biological activity. This article explores its biological properties, including its mechanisms of action, toxicity, and applications in various fields.
Chemical Formula
The molecular formula of this compound is .
Structural Characteristics
The compound features:
- Amino and sulfonate groups that enhance its solubility and reactivity.
- A triazine ring , which is known for its stability and ability to form strong bonds with various substrates.
The biological activity of this compound primarily arises from its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the triazine ring and azo linkages allows it to act as a dye and potentially influence cellular processes.
Toxicological Studies
Recent studies have indicated varying degrees of toxicity associated with this compound. Key findings include:
Case Studies
- Application in Textile Industry : Tetrasodium 2-(...) has been widely used in the textile industry as a reactive dye due to its ability to form covalent bonds with cellulose fibers. This property enhances the durability of the dye under various laundering conditions.
- Pharmaceutical Research : In pharmaceutical applications, compounds similar to Tetrasodium 2-(...) have been investigated for their potential as drug delivery systems. The sulfonate groups facilitate solubility in biological fluids, improving bioavailability.
- Environmental Impact Studies : Research has shown that reactive dyes can pose environmental risks due to their persistence and toxicity in aquatic systems. Studies have focused on the degradation pathways of such compounds under varying environmental conditions .
Q & A
Basic Question: What are the recommended methodologies for synthesizing this compound with high purity and yield?
Answer:
The synthesis of this tetrasodium azo-triazine derivative involves sequential azo coupling and sulphonation steps. A protocol adapted from triazine-based heterocycle synthesis ( ) suggests refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled pH. Key steps include:
- Azo Coupling: Use ice-water quenching to stabilize reactive intermediates and minimize side reactions.
- Sulphonaton: Optimize sulfonic acid group introduction via controlled temperature (40–60°C) to avoid over-sulphonation.
- Purification: Crystallization using water-ethanol mixtures (1:3 v/v) improves purity, achieving ~65% yield ( ). For scale-up, replace batch crystallization with continuous anti-solvent precipitation.
Advanced Question: How can regioselectivity challenges in azo coupling be addressed during synthesis?
Answer:
Regioselectivity in multi-azo systems is influenced by electronic and steric factors. To enhance selectivity:
- pH Control: Maintain alkaline conditions (pH 9–10) during coupling to deprotonate naphthylamine groups, favoring para-substitution ( ).
- Catalytic Mediation: Use Cu(I)-ligand complexes to direct coupling to less sterically hindered positions (e.g., 7-sulphonato over 1-naphthyl sites).
- Computational Modeling: Pre-screen coupling sites using DFT calculations (e.g., HOMO-LUMO gap analysis of triazinyl and naphthyl moieties) ( ).
Basic Question: What analytical techniques are suitable for quantifying trace impurities in this compound?
Answer:
- LC-MS/MS: Employ hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide column (2.1 × 100 mm, 1.7 µm) and a mobile phase of 10 mM ammonium formate (pH 3.0)/acetonitrile. Detect impurities (e.g., desulphonated byproducts) via MRM transitions ( ).
- ICP-OES: Quantify residual sodium ions (<50 ppm) using axial plasma viewing and a detection limit of 0.1 ppm ( ).
Advanced Question: How can photodegradation pathways of this compound be mechanistically elucidated?
Answer:
- Time-Resolved Spectroscopy: Use laser flash photolysis (Nd:YAG, 355 nm) to identify transient species (e.g., triplet azo radicals) in aqueous solutions.
- LC-HRMS/MS: Profile degradation products (e.g., triazine ring-opened fragments) under UV-A/B irradiation. Key intermediates include sulfophenyl-quinones (m/z 295.02) and chlorinated triazinylamines (m/z 168.99) ( ).
- Computational Studies: Map potential energy surfaces (Gaussian 16) to predict bond cleavage preferences (C–N vs. N=N bonds) ( ).
Basic Question: What strategies ensure structural stability during storage and handling?
Answer:
- Light Sensitivity: Store in amber glass under inert gas (Ar/N₂) to prevent azo bond photolysis.
- Moisture Control: Use desiccants (silica gel) to avoid hygroscopic degradation; monitor via Karl Fischer titration (<0.1% H₂O).
- Thermal Stability: Conduct DSC analysis (10°C/min) to identify decomposition thresholds (>180°C) ( ).
Advanced Question: How can contradictory data on environmental persistence be resolved?
Answer:
Discrepancies in half-life (e.g., 30 vs. 120 days in aquatic systems) arise from matrix effects. Mitigation strategies:
- Isotope-Labeling: Use ¹³C/¹⁵N-labeled analogs to track mineralization rates in sediment-water microcosms.
- QSAR Modeling: Corporate logD and molecular connectivity indices to predict biodegradability across pH (4–9) ( ).
- Multi-Method Validation: Cross-validate HPLC-UV, LC-MS, and ¹H-NMR data to rule out artifact formation ( ).
Basic Question: What regulatory guidelines apply to its use in laboratory settings?
Answer:
Comply with EPA TSCA (15 U.S.C. 2604) for new chemical notifications ( ). Key requirements:
- Waste Disposal: Neutralize sulfonic acid groups with Ca(OH)₂ before incineration (≥850°C).
- Exposure Limits: Adhere to OSHA PELs for airborne particulates (15 mg/m³, 8-h TWA) ( ).
Advanced Question: How can substituent effects on spectroscopic properties be systematically studied?
Answer:
- Substituent Scanning: Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the triazine ring.
- UV-Vis/NMR Correlation: Compare λmax shifts (400–600 nm) with Hammett σ values; assign ¹H-NSR signals to specific substituents ( ).
- TD-DFT Calculations: Simulate electronic transitions (B3LYP/6-311+G(d,p)) to deconvolute π→π* and n→π* contributions ( ).
Basic Question: What in vitro assays are appropriate for preliminary toxicity screening?
Answer:
- Ames Test: Assess mutagenicity using TA98 and TA100 strains (±S9 metabolic activation).
- Cytotoxicity: Measure IC50 in HepG2 cells via MTT assay (48-h exposure, 10–100 µM range) ( ).
Advanced Question: How can metabolomic profiling identify biological interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
